molecular formula C15H18O3 B13513389 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid

Cat. No.: B13513389
M. Wt: 246.30 g/mol
InChI Key: QEBQJUGDQDXGSJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methoxyphenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and specificity to these interactions, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-18-12-5-2-4-11(8-12)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17)

InChI Key

QEBQJUGDQDXGSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC3(C2)CCC3)C(=O)O

Origin of Product

United States

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